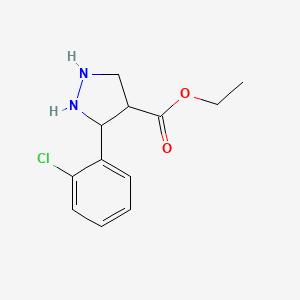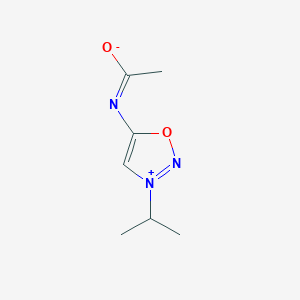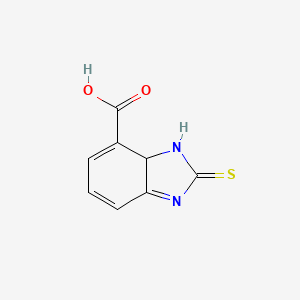
2-Sulfanylidene-3,3a-dihydrobenzimidazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Sulfanylidene-3,3a-dihydrobenzimidazole-4-carboxylic acid is a heterocyclic compound that features a benzimidazole core fused with a carboxylic acid group and a sulfanylidene moiety. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-sulfanylidene-3,3a-dihydrobenzimidazole-4-carboxylic acid typically involves the condensation of o-phenylenediamine with carbon disulfide in the presence of a base, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid .
Industrial Production Methods
Green chemistry principles, such as the use of water as a solvent, may be employed to minimize environmental impact .
化学反应分析
Types of Reactions
2-Sulfanylidene-3,3a-dihydrobenzimidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products
Major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted benzimidazole derivatives .
科学研究应用
2-Sulfanylidene-3,3a-dihydrobenzimidazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role as an enzyme inhibitor and its potential therapeutic uses.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of 2-sulfanylidene-3,3a-dihydrobenzimidazole-4-carboxylic acid involves its interaction with various molecular targets. The benzimidazole core can inhibit enzymes by mimicking natural substrates, while the sulfanylidene and carboxylic acid groups enhance binding affinity and specificity . Pathways involved include inhibition of DNA synthesis and disruption of cellular metabolism .
相似化合物的比较
Similar Compounds
Benzimidazole: Shares the core structure but lacks the sulfanylidene and carboxylic acid groups.
Indole: Another heterocyclic compound with a similar aromatic structure but different functional groups.
Uniqueness
2-Sulfanylidene-3,3a-dihydrobenzimidazole-4-carboxylic acid is unique due to its combination of a benzimidazole core with a sulfanylidene and carboxylic acid group, which imparts distinct chemical reactivity and biological activity .
属性
分子式 |
C8H6N2O2S |
|---|---|
分子量 |
194.21 g/mol |
IUPAC 名称 |
2-sulfanylidene-3,3a-dihydrobenzimidazole-4-carboxylic acid |
InChI |
InChI=1S/C8H6N2O2S/c11-7(12)4-2-1-3-5-6(4)10-8(13)9-5/h1-3,6H,(H,10,13)(H,11,12) |
InChI 键 |
SEDCSLXRYZINRL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC(=S)NC2C(=C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}ethanol dihydrochloride](/img/structure/B12347369.png)
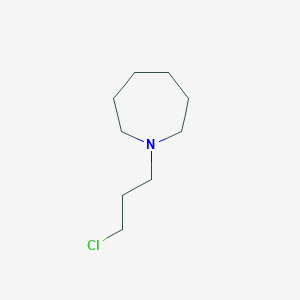
![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperazine hydrochloride](/img/structure/B12347380.png)
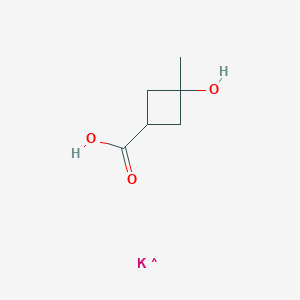
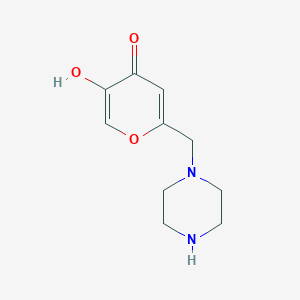
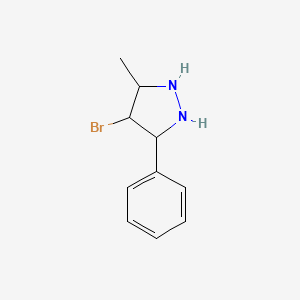

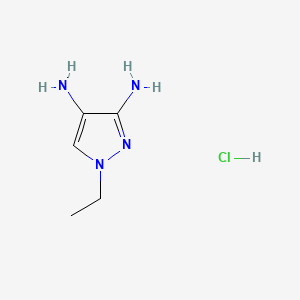
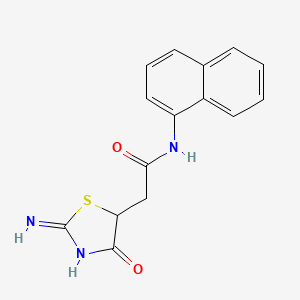
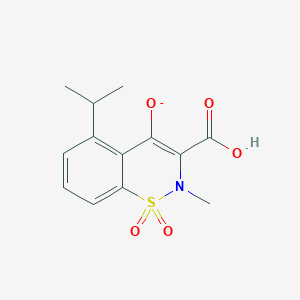
![8-bromo-8H-pyrido[3,4-b]pyrazin-5-one](/img/structure/B12347421.png)
![4-[[(1-ethylpyrazol-4-yl)methylamino]methyl]-N,N-dimethylaniline;hydrochloride](/img/structure/B12347427.png)
